molecular formula C13H9FN4O4 B12412747 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3

Cat. No.: B12412747
M. Wt: 307.25 g/mol
InChI Key: ZLGVXEXMJMVYRK-ATNRRJCYSA-N
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Description

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is a deuterium-labeled derivative of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for more precise tracking and analysis in various experimental setups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 typically involves the reaction of 3-Fluorobenzaldehyde with 2,4-dinitrophenylhydrazine in the presence of a deuterium source. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking of the compound in biological systems. The hydrazone group can form stable complexes with various biomolecules, facilitating the study of their interactions and functions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorobenzaldehyde 2,4-dinitrophenylhydrazone-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate tracking in experimental setups. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C13H9FN4O4

Molecular Weight

307.25 g/mol

IUPAC Name

2,3,5-trideuterio-N-[(E)-(3-fluorophenyl)methylideneamino]-4,6-dinitroaniline

InChI

InChI=1S/C13H9FN4O4/c14-10-3-1-2-9(6-10)8-15-16-12-5-4-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+/i4D,5D,7D

InChI Key

ZLGVXEXMJMVYRK-ATNRRJCYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C2=CC(=CC=C2)F)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]

Canonical SMILES

C1=CC(=CC(=C1)F)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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